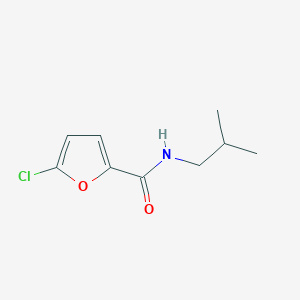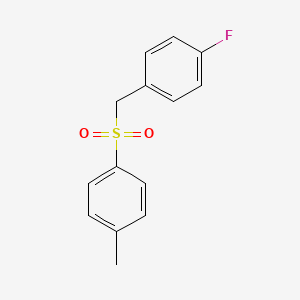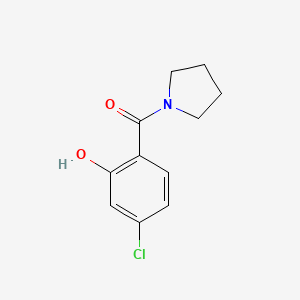
(4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone, also known as PHM-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PHM-1 is a derivative of the phenylmethyl ketone family, which has been extensively studied for their pharmacological properties.
作用機序
The mechanism of action of (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to act through multiple pathways. (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the immune response. (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and immune response. Additionally, (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
(4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the production of reactive oxygen species (ROS), which can cause cellular damage. (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which help to protect cells against oxidative stress. Additionally, (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone has been shown to reduce the expression of pro-inflammatory genes, which can help to reduce inflammation.
実験室実験の利点と制限
(4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in high purity. Additionally, (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone has been shown to have low toxicity and is well-tolerated in animal models. However, there are some limitations to using (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone in lab experiments. The compound has limited solubility in aqueous solutions, which can make it difficult to administer. Additionally, the mechanism of action of (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone. One potential area of study is the development of (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the investigation of the effects of (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone on the gut microbiome, as there is growing evidence that the gut microbiome plays a critical role in health and disease. Additionally, further studies are needed to elucidate the mechanism of action of (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone and to identify potential drug targets for the compound.
合成法
The synthesis of (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone involves the reaction of 4-chloro-2-hydroxybenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction yields (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanol, which is then oxidized to (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone. The synthesis of (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone is relatively straightforward and can be achieved using standard laboratory techniques.
科学的研究の応用
(4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone has demonstrated potential therapeutic applications in various scientific research studies. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone has also been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced neuronal damage. Additionally, (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone has been studied for its effects on the immune system and has been shown to modulate the immune response.
特性
IUPAC Name |
(4-chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-8-3-4-9(10(14)7-8)11(15)13-5-1-2-6-13/h3-4,7,14H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPPAGQZBDVLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




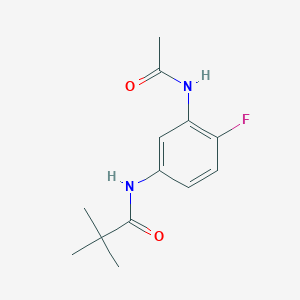




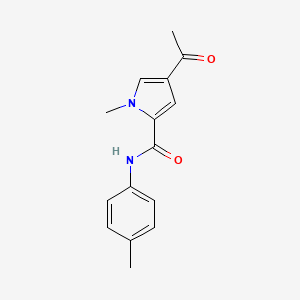
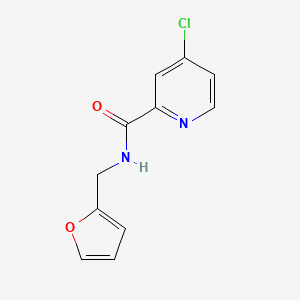
![1-[5-(2,3-Dihydroindole-1-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7472140.png)

